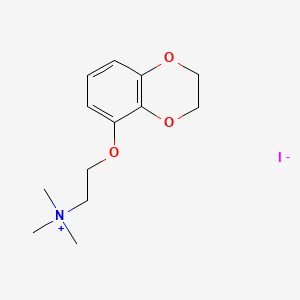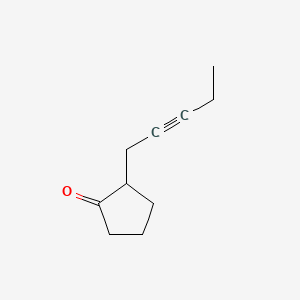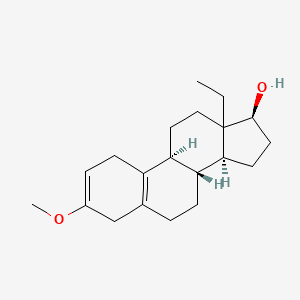
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol is a synthetic organic compound belonging to the class of steroids It is characterized by its unique structure, which includes a methoxy group at the third position, an ethyl group at the thirteenth position, and a diene system between the second and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol typically involves multiple steps. One common method starts with the reduction of 1,3,5(10),8-tetraen-17-one using sodium borohydride, which converts it to 3-methoxy-13-ethyl-gona-1,3,5(10),8-tetraen-17-ol. This intermediate is then further reduced with lithium in liquid ammonia to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Further reduction can alter the diene system or other parts of the molecule.
Substitution: Functional groups can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium in liquid ammonia are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: Studies investigate its potential effects on biological systems, including hormone regulation.
Medicine: Research explores its potential therapeutic uses, such as in hormone replacement therapy.
Industry: It may be used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various biological pathways. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyestra-2,5(10)-dien-17beta-ol: Similar structure but lacks the ethyl group at the thirteenth position.
13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol: Similar structure but may have different stereochemistry.
Uniqueness
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(8R,9S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3/t16-,17-,18+,19+,20?/m1/s1 |
InChI Key |
DKGAZBPXLWEBPI-WYGKVCCSSA-N |
Isomeric SMILES |
CCC12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC=C(C4)OC |
Canonical SMILES |
CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



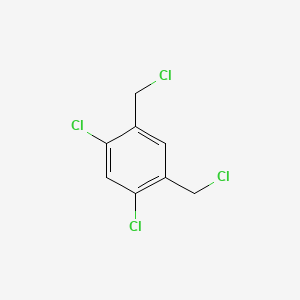

![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)




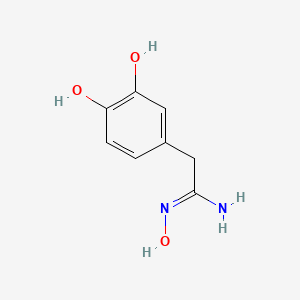
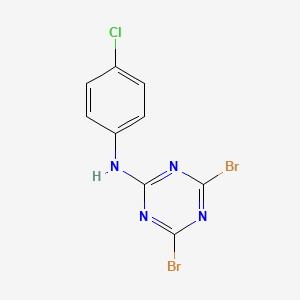

![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
